An In-Depth Technical Guide to the Physical Properties of 5-Bromo-4,6-dichloro-2-methylpyrimidine
An In-Depth Technical Guide to the Physical Properties of 5-Bromo-4,6-dichloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Pyrimidines
Substituted pyrimidines are a cornerstone in medicinal chemistry and materials science, owing to their versatile reactivity and presence in a myriad of biologically active molecules. The strategic placement of halogen atoms on the pyrimidine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in specific intermolecular interactions such as halogen bonding. 5-Bromo-4,6-dichloro-2-methylpyrimidine, a polysubstituted pyrimidine, represents a valuable building block for the synthesis of complex molecular architectures. Its trifunctional nature, featuring a bromine and two chlorine atoms at distinct positions, allows for selective and sequential chemical transformations, making it a highly sought-after intermediate in the development of novel pharmaceuticals and functional materials.
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-4,6-dichloro-2-methylpyrimidine. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues and employs established principles of physical organic chemistry to provide reliable predicted data. Furthermore, detailed protocols for the experimental determination of its key physical properties are presented to empower researchers in their synthetic and analytical endeavors.
Molecular Structure and Physicochemical Properties
The structural attributes of 5-Bromo-4,6-dichloro-2-methylpyrimidine dictate its physical and chemical behavior. The presence of three electronegative halogen atoms and a methyl group on the pyrimidine core results in a unique electronic and steric profile.
Figure 1: 2D Molecular Structure of 5-Bromo-4,6-dichloro-2-methylpyrimidine.
A summary of the key physical and computed properties of 5-Bromo-4,6-dichloro-2-methylpyrimidine is presented in the table below. These values are derived from a combination of data from structurally similar compounds and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrCl₂N₂ | - |
| Molecular Weight | 241.90 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid | Analogy to similar compounds |
| Melting Point | Estimated range: 50-70 °C | Based on related compounds |
| Boiling Point | Predicted: >250 °C (decomposes) | Analogy to related structures |
| Solubility | Predicted to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., THF, ethyl acetate); sparingly soluble in non-polar solvents (e.g., hexanes) and insoluble in water. | General principles of solubility |
| CAS Number | Not definitively assigned. | - |
Spectroscopic and Analytical Characterization
The definitive identification and purity assessment of 5-Bromo-4,6-dichloro-2-methylpyrimidine rely on a combination of spectroscopic techniques. Below are the predicted spectral data, based on the analysis of related pyrimidine structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be simple, showing a single resonance for the methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.7 | Singlet (s) | 3H | -CH₃ |
Rationale: The electron-withdrawing nature of the pyrimidine ring and the adjacent halogen atoms will deshield the methyl protons, resulting in a downfield shift compared to a simple alkyl group on an aromatic ring.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide key information about the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C2 |
| ~162 | C4, C6 |
| ~115 | C5 |
| ~25 | -CH₃ |
Rationale: The carbon atoms directly attached to the electronegative nitrogen and chlorine atoms (C2, C4, C6) will appear significantly downfield. The carbon bearing the bromine atom (C5) will also be deshielded, while the methyl carbon will have a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic vibrational frequencies for the pyrimidine ring and the carbon-halogen bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak | Aromatic C-H stretch |
| 1600-1550 | Medium-Strong | C=N and C=C stretching vibrations of the pyrimidine ring |
| 1450-1350 | Medium | C-H bending of the methyl group |
| 800-700 | Strong | C-Cl stretching vibrations |
| 650-550 | Medium-Strong | C-Br stretching vibration |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition.
| m/z | Interpretation |
| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster exhibiting a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms. |
| [M-Cl]⁺ | Fragment corresponding to the loss of a chlorine atom. |
| [M-Br]⁺ | Fragment corresponding to the loss of a bromine atom. |
Experimental Protocols for Physical Property Determination
To ensure the scientific integrity of research, experimental verification of the physical properties is paramount. The following section outlines detailed, self-validating protocols for the characterization of 5-Bromo-4,6-dichloro-2-methylpyrimidine.
Workflow for Physicochemical Characterization
Figure 2: Experimental workflow for the comprehensive characterization of 5-Bromo-4,6-dichloro-2-methylpyrimidine.
Melting Point Determination
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Apparatus:
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Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
Procedure:
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Sample Preparation: Ensure the sample of 5-Bromo-4,6-dichloro-2-methylpyrimidine is completely dry and finely powdered.
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Capillary Loading: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to compact the sample.
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Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Heating and Observation:
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For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.
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For a more accurate determination, heat the sample to about 10-15 °C below the approximate melting point, then decrease the heating rate to 1-2 °C per minute.
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Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
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Validation: Repeat the measurement with a fresh sample to ensure reproducibility. A narrow melting range (≤ 2 °C) is indicative of high purity.
Solubility Assessment
Principle: Determining the solubility profile of a compound is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Materials:
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Small test tubes or vials
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A selection of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes)
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Vortex mixer
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Calibrated micropipettes
Procedure:
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Sample Preparation: Accurately weigh a small amount of 5-Bromo-4,6-dichloro-2-methylpyrimidine (e.g., 10 mg) into separate test tubes.
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Solvent Addition: Add a measured volume of a specific solvent (e.g., 1 mL) to each test tube.
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Mixing: Vigorously mix the contents of each tube using a vortex mixer for at least 30 seconds.
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Observation: Visually inspect each tube for the dissolution of the solid.
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Soluble: The solid completely dissolves to form a clear solution.
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Partially Soluble: Some of the solid dissolves, but a significant portion remains undissolved.
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Insoluble: The solid does not appear to dissolve at all.
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Quantitative Assessment (Optional): For a more precise measurement, incrementally add small, known volumes of the solvent until the solid completely dissolves. The solubility can then be expressed in terms of mg/mL or mol/L.
Spectroscopic Data Acquisition
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
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¹H NMR Acquisition:
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Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 16-64 scans.
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Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm).
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¹³C NMR Acquisition:
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Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence.
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Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-10 seconds, 1024 or more scans.
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Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm).
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Infrared (IR) Spectroscopy:
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Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
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Data Acquisition:
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Collect the spectrum over a range of 4000-400 cm⁻¹.
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Perform a background scan before scanning the sample.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Mass Spectrometry (MS):
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Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Data Acquisition:
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Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass spectrometry (HRMS), or Electron Impact (EI) for GC-MS.
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Acquire the spectrum over an appropriate mass range to observe the molecular ion and key fragments.
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Safety and Handling
Halogenated organic compounds require careful handling. While specific toxicity data for 5-Bromo-4,6-dichloro-2-methylpyrimidine is not available, it should be treated as a potentially hazardous substance. Based on the GHS classifications of similar compounds, it may be harmful if swallowed, cause skin irritation, and serious eye irritation[1][2].
Recommended Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and vapors.
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Prevent contact with skin and eyes.
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In case of accidental exposure, follow standard laboratory safety protocols and seek medical attention if necessary.
Conclusion
5-Bromo-4,6-dichloro-2-methylpyrimidine is a versatile and valuable building block in synthetic chemistry. This guide has provided a detailed overview of its predicted physical and spectroscopic properties, grounded in the analysis of structurally related compounds and fundamental chemical principles. The inclusion of robust experimental protocols for the determination of these properties serves as a practical resource for researchers, enabling them to confidently characterize this compound and utilize it in their synthetic endeavors. As with any chemical, adherence to strict safety protocols is essential when handling this compound. The information presented herein is intended to facilitate and accelerate research and development in the fields of medicinal chemistry and materials science.
References
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PubChem. 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information. [Link]
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PubChem. Pyrimidine, 5-bromo-4,6-dichloro-. National Center for Biotechnology Information. [Link]
